molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

Cat. No. B569653
M. Wt: 430.374
InChI Key: JNUHKUUHIXCACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a useful research compound. Its molecular formula is C18H14F4N2O4S and its molecular weight is 430.374. The purity is usually 95%.
BenchChem offers high-quality (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bicalutamide, also known as “(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide”, is a synthetic, nonsteroidal anti-androgen. It is primarily used in the treatment of prostate cancer .

Here’s a general overview of its application:

Specific Scientific Field

Bicalutamide is widely used in the field of medical science , particularly in oncology for the treatment of prostate cancer .

2. Comprehensive and Detailed Summary of the Application Bicalutamide is an oral non-steroidal anti-androgen for prostate cancer. It is comprised of a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantionmers. Bicalutamide binds to the androgen receptor (AR), preventing the activation of the AR and subsequent upregulation of androgen-responsive genes by androgenic hormones. In addition, bicalutamide accelerates the degradation of the AR .

3. Detailed Description of the Methods of Application or Experimental Procedures Bicalutamide is administered orally. The recommended dose for Bicalutamide therapy in combination with an LHRH analog is one 50 mg tablet once daily (morning or evening), with or without food. It is recommended that Bicalutamide be taken at the same time each day .

4. Thorough Summary of the Results or Outcomes Obtained Treatment with Bicalutamide and LHRH analogs are usually well tolerated and side effects have been mild. The most common side effects of Bicalutamide include hot flashes, pain (including abdominal, back, and pelvic pain), and constipation .

Quality Testing and Assays

Bicalutamide and its related compounds are used as reference standards in specified quality tests and assays as specified in the USP compendia . These tests ensure the quality, safety, and efficacy of medicines.

Combination Therapy

Bicalutamide is indicated for use in combination therapy with a luteinizing hormone-releasing hormone (LHRH) analog for the treatment of Stage D2 metastatic carcinoma .

Quality Control and Assurance

Bicalutamide and its related compounds are used as reference standards in specified quality tests and assays as specified in the USP compendia . These tests ensure the quality, safety, and efficacy of medicines .

Drug Formulation Studies

Bicalutamide can be used in drug formulation studies. Researchers can study the properties of Bicalutamide, such as its solubility, stability, and bioavailability, to develop more effective drug formulations .

Pharmacokinetic Studies

Bicalutamide can be used in pharmacokinetic studies to understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Drug Interaction Studies

Bicalutamide can be used in drug interaction studies. Researchers can study how Bicalutamide interacts with other drugs, which can help predict potential drug-drug interactions .

Dissolution Testing

Bicalutamide is used in dissolution testing to determine the rate and extent of drug release from a dosage form. This information is critical for predicting how the drug will behave in the body .

Educational Purposes

In educational settings, Bicalutamide can be used as an example to teach various concepts in medicinal chemistry and pharmacology, such as drug design, mechanism of action, and drug-receptor interactions .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUHKUUHIXCACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide

CAS RN

1166228-30-3
Record name 3-Fluoro-4-desfluoro bicalutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-FLUORO-4-DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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